2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJZURABXHAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile typically involves the reaction of 2-aminophenol with 4-bromobenzyl cyanide under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminophenol attacks the bromine atom of 4-bromobenzyl cyanide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity . The use of catalysts and solvents may also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1)
- Structure: Differs in the methoxy substituent position (4-methoxy vs. 2-amino).
- Activity : Enhances Oct3/4 expression and stability in human somatic cells, enabling induced pluripotent stem cell (iPSC) generation .
- Physicochemical Properties :
- Molecular Weight: 253.29 g/mol
- LogP (estimated): ~3.2 (higher lipophilicity due to methoxy group)
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate (O4I2)
- Structure: Thiazole core with 4-chlorophenylamino and ester groups.
- Activity : Comparable Oct3/4 induction efficiency to O4I1 but distinct pharmacokinetics due to ester hydrolysis susceptibility .
- Molecular Weight : 296.76 g/mol
- Key Difference : The thiazole ring introduces heteroatom-mediated interactions absent in acetonitrile-based analogs.
Derivatives with Alkoxy/Hydroxy Substituents
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
- Structure : Ethylene glycol-type methoxyethoxy side chain.
- Properties :
- Key Difference : The flexible alkoxy chain may improve aqueous solubility but reduce membrane permeability compared to rigid aromatic substituents.
2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile
- Structure : Hydroxyethoxy substituent.
- Properties :
Halogenated and Fluorinated Analogs
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
- Structure : Trifluoroethoxy group at the 4-position.
- Properties :
- Key Difference: Enhanced metabolic stability due to fluorine atoms but reduced nucleophilicity compared to amino-substituted analogs.
Fungal-Derived Analog: 2-(4-Hydroxyphenyl)acetonitrile
- Source : Isolated from Penicillium chrysogenum HK14-01 .
- Structure : Simple 4-hydroxyphenyl substitution.
- Activity: Limited bioactivity reported (weak antimicrobial effects).
- Key Difference: Lack of methoxy/amino groups reduces complexity and target specificity.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity to O4I1.
Table 2: Substituent Effects on Activity
| Substituent Type | Example Compound | Impact on Activity |
|---|---|---|
| 2-Aminophenylmethoxy | Target compound | Potential hydrogen bonding with cellular targets; enhanced specificity. |
| 4-Methoxyphenylmethoxy | O4I1 | Moderate Oct3/4 induction; lipophilicity favors membrane penetration. |
| Halogenated (Cl, F) | O4I2, Trifluoroethoxy derivative | Alters electron density; may improve binding to hydrophobic pockets. |
| Hydroxy/Alkoxy | 2-(4-Hydroxyphenyl)acetonitrile | Increases solubility but reduces target engagement due to simplicity. |
Biological Activity
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities related to stem cell research and cancer therapy. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 238.28 g/mol. Its structure features:
- A methoxy group attached to a phenyl ring.
- An amino group on another phenyl ring.
- A nitrile functional group , which enhances its reactivity.
These functional groups contribute to its biological activity, particularly in influencing cellular processes.
Oct3/4 Induction
One of the most notable biological activities of this compound is its role as an Oct3/4 inducer . Oct3/4 is a transcription factor essential for maintaining the pluripotency of stem cells. Studies have shown that this compound can enhance Oct3/4 expression and stabilize its activity in various somatic cells, suggesting its potential use in regenerative medicine and cellular reprogramming .
Anticancer Properties
Research indicates that this compound may also exhibit anticancer properties . It has been investigated for its ability to modulate pathways involved in cancer cell differentiation and proliferation. The compound's interaction with cellular receptors related to these pathways is crucial for understanding its therapeutic potential in oncology.
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : The amino group can form hydrogen bonds with biological macromolecules, enhancing interaction with target proteins involved in signaling pathways.
- Nucleophilic Addition : The nitrile group may participate in nucleophilic addition reactions, contributing to the compound's reactivity and biological activity .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting appropriate acetonitrile derivatives under reflux conditions with substituted phenolic compounds.
A study by Liu et al. (2015) demonstrated that derivatives of this compound not only promoted Oct3/4 expression but also enhanced its transcriptional activity across diverse human somatic cells, indicating potential applications in regenerative medicine .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
